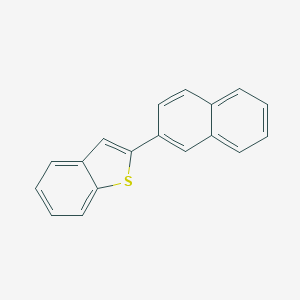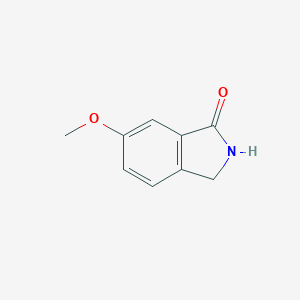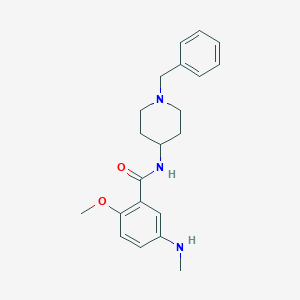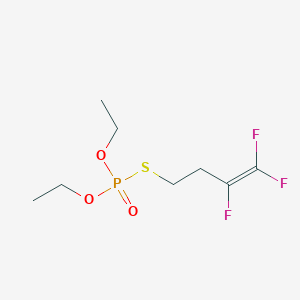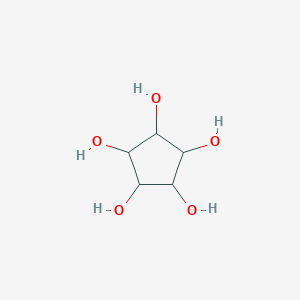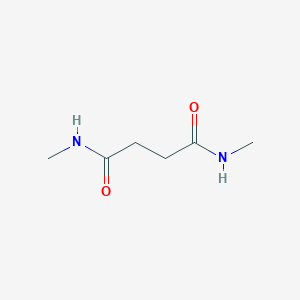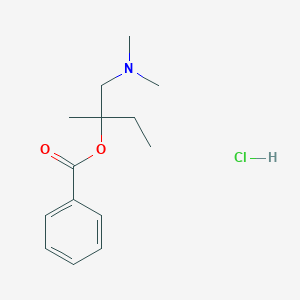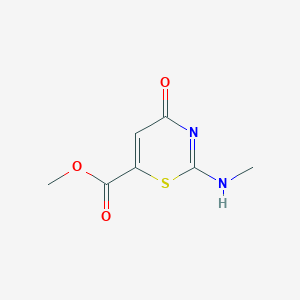
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, also known as Methylthiazolyltetrazolium (MTT), is a yellow tetrazolium salt that is widely used in biochemical and cell biology research. MTT is a water-soluble compound that is converted by living cells into an insoluble, purple formazan precipitate, which can be quantified by spectrophotometry. This property makes MTT a useful tool for assessing cell viability, proliferation, and metabolic activity.
Wirkmechanismus
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are present in the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, forming purple crystals that can be visualized by microscopy or quantified by spectrophotometry.
Biochemische Und Physiologische Effekte
MTT is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. The reduction of MTT to formazan is a passive process that does not require energy expenditure or metabolic activity by the cells. However, the accumulation of formazan crystals in the cells may interfere with certain cellular processes, such as protein synthesis and organelle function.
Vorteile Und Einschränkungen Für Laborexperimente
MTT assay has several advantages over other cell viability assays, such as the trypan blue exclusion assay and the lactate dehydrogenase release assay. MTT assay is more sensitive and specific than other assays, and it can be used to assess the viability of a wide range of cell types. MTT assay is also relatively inexpensive and easy to perform, requiring only a spectrophotometer and a microplate reader. However, MTT assay has some limitations, such as the interference of certain compounds with the reduction of MTT, and the potential toxicity of formazan crystals to the cells.
Zukünftige Richtungen
MTT assay is a powerful tool for assessing cell viability and metabolic activity, and it has many potential applications in scientific research. Some possible future directions for MTT assay include:
1. Developing new MTT analogs with improved sensitivity and specificity for different cell types and environmental conditions.
2. Combining MTT assay with other assays, such as flow cytometry, to obtain more comprehensive information about cell viability and function.
3. Using MTT assay to study the effects of environmental factors, such as temperature, pH, and oxygen concentration, on cell viability and metabolic activity.
4. Developing new applications for MTT assay, such as assessing the efficacy of vaccines and immunotherapies.
5. Investigating the potential toxicity of formazan crystals to the cells, and developing strategies to minimize the interference of formazan with cellular processes.
In conclusion, Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, or MTT, is a useful tool for assessing cell viability and metabolic activity in scientific research. MTT assay has many advantages over other cell viability assays, and it has many potential applications in the future. However, MTT assay also has some limitations, and further research is needed to optimize its performance and minimize its potential toxicity to the cells.
Synthesemethoden
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-Br) with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acidified to yield MTT.
Wissenschaftliche Forschungsanwendungen
MTT assay is widely used in scientific research to assess the viability of cells, tissues, and microorganisms. The assay is based on the conversion of MTT into formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. MTT assay can be used to evaluate the cytotoxicity of drugs, test the efficacy of anticancer agents, and study the effects of environmental factors on cell viability.
Eigenschaften
CAS-Nummer |
16238-34-9 |
|---|---|
Produktname |
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
FFDROJWTXBCEKJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
Kanonische SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
Synonyme |
2-Methylamino-4-oxo-4H-1,3-thiazine-6-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



